molecular formula C10H6BrFN2O2 B1523775 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1251249-98-5

3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1523775
CAS No.: 1251249-98-5
M. Wt: 285.07 g/mol
InChI Key: MLNXUKVJHGFLCU-UHFFFAOYSA-N
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Description

3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom at the 3-position, a fluorophenyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorophenylhydrazine, which is then reacted with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate. This intermediate is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position. Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Hydrochloric acid or sodium hydroxide: Used for hydrolysis of the ester group.

    Palladium catalysts: Used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-bromo-1-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

The presence of the fluorine atom in 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are often desirable .

Biological Activity

3-Bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1251249-98-5) is an organic compound belonging to the pyrazole class, characterized by a bromine atom at the 3-position, a fluorophenyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of 4-fluorophenylhydrazine, which is reacted with ethyl acetoacetate to form an intermediate pyrazole derivative. This intermediate is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom, followed by hydrolysis to yield the target carboxylic acid .

Chemical Properties:

  • Molecular Formula: C10H6BrFN2O2
  • Molecular Weight: 285.07 g/mol
  • Purity: ≥95% .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds were screened against bacterial strains such as E. coli and Bacillus subtilis, with some derivatives showing promising results comparable to standard antibiotics . The presence of halogen substituents like bromine and fluorine enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy against microbial pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives of pyrazoles have been tested against multiple cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), demonstrating significant cytotoxic effects. Specific compounds showed IC50 values in the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, pyrazole derivatives have demonstrated anti-inflammatory properties. A study reported that certain pyrazole compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism of action may involve inhibition of key inflammatory pathways, making these compounds suitable candidates for further therapeutic development.

The biological activity of this compound is likely mediated through interactions with specific molecular targets in biological systems. These interactions may include:

  • Enzyme Inhibition: Compounds may inhibit enzymes involved in inflammation or cancer progression.
  • Receptor Modulation: The compound may interact with cell surface receptors that regulate cellular responses to stimuli.

Further biochemical studies are required to elucidate these mechanisms in detail.

Case Studies

  • Anticancer Study: A recent investigation into various pyrazole derivatives revealed that specific modifications at the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines. The study emphasized the role of halogen substituents in improving bioactivity .
  • Anti-inflammatory Research: Another study focused on synthesizing novel pyrazole derivatives that exhibited potent anti-inflammatory effects in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .

Properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O2/c11-9-5-8(10(15)16)14(13-9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNXUKVJHGFLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=N2)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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